N-Benzhydryl-N'-(4-pyridylcarbonyl)urea
Description
N-Benzhydryl-N'-(4-pyridylcarbonyl)urea (molecular formula: C₂₀H₁₇N₃O₂) is a urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to one nitrogen atom and a 4-pyridylcarbonyl moiety on the adjacent nitrogen. Its SMILES representation is C1=CC=CC=C1C(C2=CC=CC=C2)N(C(=O)NC(=O)C3=CC=NC=C3), and its InChIKey is WDJRKRUIMLIVHD-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 193.9 Ų for the [M+H]⁺ ion (m/z 340.2), which is critical for its identification in mass spectrometry-based analyses . No patent applications or commercial uses have been reported to date, suggesting its primary role in academic research .
Properties
CAS No. |
168779-53-1 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(benzhydrylcarbamoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H2,22,23,24,25) |
InChI Key |
WDJRKRUIMLIVHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between N-Benzhydryl-N'-(4-pyridylcarbonyl)urea and related compounds:
Key Observations:
In contrast, N-Benzhydryl-N,N-bis(cyanomethyl)amine contains electron-withdrawing cyanomethyl groups, resulting in a lower molecular weight (262 g/mol vs. 340 g/mol) and an oily consistency . N-Benzhydryl-N'-(3,4-dichlorophenyl)urea features hydrophobic chlorinated aryl groups, likely reducing aqueous solubility compared to the pyridylcarbonyl analogue .
Synthetic Accessibility: N-Benzhydryl-N,N-bis(cyanomethyl)amine was synthesized in 60% yield via a one-step reaction, as evidenced by its straightforward ¹H-NMR profile .
Coordination Chemistry: The manganese complex [Mn(PAPH)(H₂O)₃]₂ incorporates a related 2-(4-pyridylcarbonyl)hydrazonopropionate ligand. This ligand’s pyridylcarbonyl group facilitates octahedral coordination around Mn(II), forming a one-dimensional polymer structure . While this compound lacks metal-binding data, its pyridyl moiety may similarly enable coordination chemistry in designed systems.
Collision Cross-Section (CCS) Analysis
The target compound’s CCS value (193.9 Ų for [M+H]⁺) provides a benchmark for distinguishing it from analogues in mass spectrometry. For example:
Crystallographic and Structural Insights
- The manganese complex’s crystal structure (space group P1, a = 7.553 Å) demonstrates the pyridylcarbonyl group’s role in stabilizing distorted octahedral geometries . This suggests that the target compound’s pyridylcarbonyl moiety could similarly influence packing or intermolecular interactions in its solid state.
- In contrast, N-Benzhydryl-N,N-bis(cyanomethyl)amine exists as an oil, indicating weak intermolecular forces and a lack of crystalline order .
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